3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family This compound features a fused imidazole and pyridine ring system, which is known for its significant pharmacological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2,3-diaminopyridine with a suitable carbonyl compound, such as acetic anhydride, under reflux conditions. This reaction leads to the formation of the imidazole ring fused to the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts such as palladium on carbon or Raney nickel may be employed to facilitate the reduction steps involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, zinc in the presence of acid.
Catalysts: Palladium on carbon, Raney nickel.
Major Products Formed
Oxidation: Sulfoxide, sulfone.
Reduction: Amino derivatives.
Substitution: Various substituted imidazopyridine derivatives.
Scientific Research Applications
3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine involves its interaction with specific molecular targets. For instance, as a GABA A receptor positive allosteric modulator, it enhances the inhibitory effects of GABA neurotransmission, leading to potential therapeutic effects in conditions like anxiety and epilepsy . The compound may also inhibit enzymes such as aromatase, thereby reducing the synthesis of estrogen and exhibiting potential anti-cancer properties .
Comparison with Similar Compounds
3-Methyl-2-methylsulfanylimidazo[4,5-b]pyridine can be compared with other imidazopyridine derivatives:
Imidazo[4,5-c]pyridine: Similar in structure but with different substitution patterns, leading to varied biological activities.
Imidazo[1,2-a]pyridine: Another isomer with distinct pharmacological properties, often used in the development of sedative and hypnotic drugs.
Imidazo[1,5-a]pyridine: Known for its antiviral and antimicrobial activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to its isomers and analogs.
Properties
Molecular Formula |
C8H9N3S |
---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanylimidazo[4,5-b]pyridine |
InChI |
InChI=1S/C8H9N3S/c1-11-7-6(4-3-5-9-7)10-8(11)12-2/h3-5H,1-2H3 |
InChI Key |
BUBXIADFVGYLTB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.